- Synthesis of Cyclic Selenenate/Seleninate Esters Stabilized by ortho-Nitro Coordination: Their Glutathione Peroxidase-Like Activities, Chemistry - An Asian Journal, 2011, 6(6), 1431-1442
Cas no 90407-21-9 (2-Bromo-3-nitrobenzaldehyde)
2-Bromo-3-nitrobenzaldehyde Chemical and Physical Properties
Names and Identifiers
-
- 2-Bromo-3-nitrobenzaldehyde
- Benzaldehyde,2-bromo-3-nitro
- CL8255
- Benzaldehyde, 2-bromo-3-nitro-
- 2-bromo-3-nitro-benzaldehyde
- ZAYPDOMLBUBLDN-UHFFFAOYSA-N
- 2-Bromo-3-nitrobenzaldehyde, AldrichCPR
- SY047873
- AB0027480
- W9315
- ST24022041
- 2-Bromo-3-nitrobenzaldehyde (ACI)
-
- MDL: MFCD15527595
- Inchi: 1S/C7H4BrNO3/c8-7-5(4-10)2-1-3-6(7)9(11)12/h1-4H
- InChI Key: ZAYPDOMLBUBLDN-UHFFFAOYSA-N
- SMILES: O=CC1C(Br)=C([N+](=O)[O-])C=CC=1
Computed Properties
- Exact Mass: 228.93700
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 12
- Rotatable Bond Count: 1
- Complexity: 192
- Topological Polar Surface Area: 62.9
Experimental Properties
- PSA: 62.89000
- LogP: 2.69300
2-Bromo-3-nitrobenzaldehyde Customs Data
- HS CODE:2913000090
- Customs Data:
China Customs Code:
2913000090Overview:
2913000090 Item2912Other derivatives of the listed products [refer to halogenation,sulfonation,Nitrosative or nitrosative derivatives]. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:5.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
HS: 2913000090 halogenated, sulphonated, nitrated or nitrosated derivatives of products of heading 2912 Educational tariff:17.0% Tax rebate rate:9.0% Regulatory conditions:none Most favored nation tariff:5.5% General tariff:30.0%
2-Bromo-3-nitrobenzaldehyde Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-JS246-1g |
2-Bromo-3-nitrobenzaldehyde |
90407-21-9 | 95% | 1g |
358.0CNY | 2021-08-04 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-JS246-5g |
2-Bromo-3-nitrobenzaldehyde |
90407-21-9 | 95% | 5g |
1264.0CNY | 2021-08-04 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-JS246-250mg |
2-Bromo-3-nitrobenzaldehyde |
90407-21-9 | 95% | 250mg |
163CNY | 2021-05-08 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | B845301-1g |
2-Bromo-3-nitrobenzaldehyde |
90407-21-9 | 98% | 1g |
222.30 | 2021-05-17 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-JS246-200mg |
2-Bromo-3-nitrobenzaldehyde |
90407-21-9 | 95% | 200mg |
105.0CNY | 2021-08-04 | |
| TRC | B699090-100mg |
2-Bromo-3-nitrobenzaldehyde |
90407-21-9 | 100mg |
$ 64.00 | 2023-04-18 | ||
| TRC | B699090-250mg |
2-Bromo-3-nitrobenzaldehyde |
90407-21-9 | 250mg |
$ 75.00 | 2023-04-18 | ||
| TRC | B699090-500mg |
2-Bromo-3-nitrobenzaldehyde |
90407-21-9 | 500mg |
$ 87.00 | 2023-04-18 | ||
| TRC | B699090-1g |
2-Bromo-3-nitrobenzaldehyde |
90407-21-9 | 1g |
$ 98.00 | 2023-04-18 | ||
| ChemScence | CS-W005406-1g |
2-Bromo-3-nitrobenzaldehyde |
90407-21-9 | 99.37% | 1g |
$31.0 | 2022-04-26 |
2-Bromo-3-nitrobenzaldehyde Production Method
Production Method 1
1.2 0 °C; 2 h, rt
1.3 Reagents: Iodine , Potassium iodide Solvents: Tetrahydrofuran ; rt; 3 h, rt
Production Method 2
- 7-Substituted benzo[b]thiophenes and 1,2-benzisothiazoles. Part 2. Chloro and nitro derivatives, Journal of the Chemical Society, 1984, (3), 385-90
Production Method 3
- Visible light photoredox catalyzed deprotection of 1,3-oxathiolanes, Organic & Biomolecular Chemistry, 2020, 18(2), 288-291
Production Method 4
1.2 Reagents: Chromium trioxide Solvents: Acetic anhydride ; 1.5 h, 0 °C; 0 °C → rt; 3 h, rt
1.3 Reagents: Water ; neutralized
- Synthesis, biological assessment and molecular modeling of new dihydroquinoline-3-carboxamides and dihydroquinoline-3-carbohydrazide derivatives as cholinesterase inhibitors, and Ca channel antagonists, European Journal of Medicinal Chemistry, 2010, 46(1), 1-10
Production Method 5
- Reductions by metal alkoxyaluminum hydrides. Part II. Carboxylic acids and derivatives, nitrogen compounds, and sulfur compounds, Organic Reactions (Hoboken, 1988, 36,
Production Method 6
- 7-Substituted benzo[b]thiophenes and 1,2-benzisothiazoles. Part 2. Chloro and nitro derivatives, Journal of the Chemical Society, 1984, (3), 385-90
Production Method 7
2.1 -
- 7-Substituted benzo[b]thiophenes and 1,2-benzisothiazoles. Part 2. Chloro and nitro derivatives, Journal of the Chemical Society, 1984, (3), 385-90
2-Bromo-3-nitrobenzaldehyde Raw materials
- 2-bromo-3-nitro-benzoyl chloride
- 2-Bromo-3-nitrotoluene
- (2-bromo-3-nitrophenyl)methanol
- 2-Bromo-3-nitrobenzoic acid
2-Bromo-3-nitrobenzaldehyde Preparation Products
2-Bromo-3-nitrobenzaldehyde Suppliers
2-Bromo-3-nitrobenzaldehyde Related Literature
-
Joo Chuan Yeo,Kenry Lab Chip, 2016,16, 4082-4090
-
Yi Cao,Yujiao Xiahou,Lixiang Xing,Xiang Zhang,Hong Li,ChenShou Wu,Haibing Xia Nanoscale, 2020,12, 20456-20466
-
Manickam Bakthadoss,Tadiparthi Thirupathi Reddy,Vishal Agarwal,Duddu S. Sharada Chem. Commun., 2022,58, 1406-1409
-
Chao-Han Cheng,Wen-Zhen Wang,Shie-Ming Peng,I-Chia Chen Phys. Chem. Chem. Phys., 2017,19, 25471-25477
Additional information on 2-Bromo-3-nitrobenzaldehyde
2-Bromo-3-nitrobenzaldehyde (CAS No. 90407-21-9): Properties, Applications, and Market Insights
2-Bromo-3-nitrobenzaldehyde (CAS No. 90407-21-9) is a versatile aromatic aldehyde compound that has gained significant attention in organic synthesis and pharmaceutical research. This yellow crystalline solid belongs to the class of nitrobenzaldehyde derivatives, characterized by the presence of both bromo and nitro substituents on the benzene ring. With a molecular formula of C7H4BrNO3 and a molecular weight of 230.02 g/mol, this compound serves as a valuable building block in various chemical transformations.
The chemical properties of 2-bromo-3-nitrobenzaldehyde make it particularly useful in cross-coupling reactions, a topic frequently searched by synthetic chemists. Its electron-withdrawing groups (bromo and nitro) activate the aldehyde functionality for nucleophilic addition reactions while providing excellent sites for subsequent functionalization. Recent studies in green chemistry have explored its role in catalyst-free reactions, aligning with the current trend toward sustainable synthesis methods.
In pharmaceutical applications, researchers are investigating 2-bromo-3-nitrobenzaldehyde as a precursor for heterocyclic compounds with potential biological activity. The compound's structural features allow for the creation of diverse molecular architectures, making it valuable in drug discovery programs targeting various therapeutic areas. This aligns with frequent search queries about "nitrobenzaldehyde derivatives in medicine" and "brominated aromatic compounds in drug development."
The synthetic utility of CAS 90407-21-9 extends to materials science, where it serves as a starting material for organic electronic materials. Its ability to form conjugated systems through various coupling reactions makes it interesting for developing OLED materials and molecular sensors. These applications respond to growing interest in "functional organic materials" and "small molecule electronics" in scientific literature and patent searches.
From a market perspective, the demand for 2-bromo-3-nitrobenzaldehyde has shown steady growth, particularly from research institutions and specialty chemical manufacturers. Suppliers often highlight its high purity grades (98% and above) to meet the stringent requirements of pharmaceutical applications. Current market trends show increased interest in "custom synthesis of bromo-nitrobenzaldehydes" and "scale-up production of aromatic aldehydes," reflecting the compound's industrial relevance.
In analytical chemistry, 2-bromo-3-nitrobenzaldehyde finds use as a derivatization agent for certain classes of compounds, enhancing their detection in chromatographic systems. This application addresses common search terms like "benzaldehyde derivatives in HPLC analysis" and "nitroaromatic compounds as analytical reagents." The compound's distinct UV-Vis absorption characteristics make it particularly useful in these applications.
The safety profile of 90407-21-9 has been well-documented, with standard precautions recommended for handling aromatic nitro compounds. While not classified as highly hazardous, proper ventilation and personal protective equipment are advised during laboratory use. This information responds to frequent queries about "handling nitrobenzaldehyde derivatives safely" in chemical safety databases and forums.
Recent scientific publications have featured 2-bromo-3-nitrobenzaldehyde in innovative synthetic methodologies, including photochemical reactions and flow chemistry applications. These developments align with current research trends toward "continuous flow synthesis" and "light-mediated organic reactions," topics that generate significant interest in academic search engines.
For researchers considering purchase options, CAS 90407-21-9 is available from multiple specialty chemical suppliers in various quantities, from gram-scale for laboratory use to kilogram quantities for process development. The pricing structure typically reflects the purity grade and quantity ordered, with current market conditions favoring bulk purchases for industrial applications.
Looking ahead, the future applications of 2-bromo-3-nitrobenzaldehyde may expand into emerging areas such as metal-organic frameworks (MOFs) and covalent organic frameworks (COFs), where its functional groups could serve as linking units or modification sites. These potential uses correspond to growing research interest in "functionalized linkers for MOFs" and "designer frameworks for catalysis."
In conclusion, 2-bromo-3-nitrobenzaldehyde (CAS No. 90407-21-9) represents a multifunctional aromatic building block with diverse applications across chemical research and development. Its unique combination of substituents provides numerous opportunities for structural elaboration, making it valuable for synthetic chemists working in pharmaceuticals, materials science, and specialty chemicals. As research continues to uncover new applications for this compound, its importance in organic synthesis is likely to grow further.
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